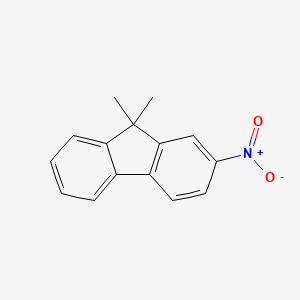

9,9-Dimethyl-2-nitro-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,9-dimethyl-2-nitrofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVINZCDHRVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677323 | |

| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605644-46-0 | |

| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 9,9-Dimethyl-2-nitro-9H-fluorene, a key intermediate in the development of advanced organic electronic materials and pharmaceutical compounds.[1][2] This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for the two primary stages of the synthesis: the alkylation of fluorene to 9,9-dimethylfluorene and the subsequent regioselective nitration. The guide is intended for researchers, chemists, and professionals in the fields of materials science and drug discovery, offering field-proven insights to ensure procedural success and high-purity yields.

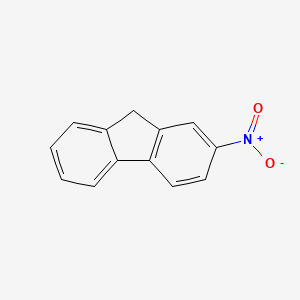

Introduction: The Significance of the 9,9-Dimethylfluorene Scaffold

The fluorene moiety is a foundational structural unit in a diverse array of functional organic materials, prized for its rigid, planar, and electron-rich nature.[3] The introduction of geminal dimethyl groups at the C9 position to form 9,9-dimethylfluorene serves a critical purpose: it enhances the solubility of fluorene-based molecules and prevents the formation of undesirable aggregates, thereby improving the performance and processability of derived materials.[1] This modification is particularly crucial in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.[1]

The further functionalization of the 9,9-dimethylfluorene core, specifically through nitration to introduce a nitro (-NO2) group at the C2 position, yields this compound. This nitro-substituted derivative is a versatile intermediate.[4] The electron-withdrawing nature of the nitro group significantly alters the electronic properties of the fluorene system, making it a valuable building block for "push-pull" chromophores with applications in nonlinear optics.[4] Furthermore, the nitro group can be readily reduced to an amino group, opening pathways to a wide range of other functionalized fluorene derivatives for pharmaceutical and materials science research.[4]

This guide will elucidate a reliable and efficient synthetic route to this important compound, focusing on the practical aspects of the laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process, as illustrated below. The first step involves the exhaustive methylation of the acidic C9 protons of fluorene. The second step is the electrophilic aromatic substitution to introduce a nitro group, primarily at the C2 position.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 9,9-Dimethylfluorene via Alkylation

The key to the first step is the deprotonation of the C9 position of fluorene, which is acidic due to the aromatic stabilization of the resulting carbanion. Following deprotonation, the fluorenyl anion acts as a nucleophile, attacking an electrophilic methyl source in a substitution reaction.

Mechanistic Insight: Deprotonation and Nucleophilic Substitution

The protons at the C9 position of fluorene have a pKa of approximately 23, making them susceptible to deprotonation by a sufficiently strong base.[5] Once deprotonated, the resulting fluorenyl anion is a potent nucleophile. The subsequent reaction with a methylating agent, such as methyl iodide, proceeds via an SN2 mechanism.[6] To achieve dimethylation, this process is repeated.

A highly effective approach for this alkylation is the use of phase-transfer catalysis (PTC).[5] In this method, a quaternary ammonium salt transfers the base (e.g., hydroxide) from the aqueous phase to the organic phase containing the fluorene. This generates the fluorenyl anion in the organic phase, where it can then react with the alkylating agent.[5][7]

Recommended Protocol: Alkylation using Methyl Iodide and Phase-Transfer Catalysis

This protocol is favored for its high yield and relatively mild conditions.

Table 1: Reagents and Materials for Alkylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Fluorene | 166.22 | 10.0 g | 0.060 | Starting material |

| Methyl Iodide (Iodomethane) | 141.94 | 12.0 mL (27.4 g) | 0.193 | Methylating agent (use in excess) |

| Sodium Hydroxide (50% w/w aq.) | 40.00 | 20 mL | - | Base |

| Benzyltriethylammonium Chloride | 227.77 | 1.37 g | 0.006 | Phase-transfer catalyst |

| Toluene | 92.14 | 100 mL | - | Organic solvent |

| Methanol | 32.04 | As needed | - | For recrystallization |

Experimental Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorene (10.0 g, 0.060 mol), toluene (100 mL), and benzyltriethylammonium chloride (1.37 g, 0.006 mol).

-

Begin vigorous stirring to dissolve the solids.

-

Carefully add the 50% aqueous sodium hydroxide solution (20 mL).

-

Add methyl iodide (12.0 mL, 0.193 mol) to the mixture.

-

Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of water.

-

Separate the organic layer, and wash it sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product will be a solid. Recrystallize from hot methanol to obtain pure 9,9-dimethylfluorene as a white crystalline solid.

-

Dry the crystals in a vacuum oven. The expected yield is typically high, in the range of 90-95%.

Step 2: Synthesis of this compound via Nitration

The second step involves the electrophilic aromatic nitration of the 9,9-dimethylfluorene intermediate. The gem-dimethyl group at the C9 position is an ortho-, para-director. Due to steric hindrance at the C1 and C8 positions, electrophilic attack is favored at the C2 and C7 positions. By controlling the reaction conditions and stoichiometry, selective mono-nitration at the C2 position can be achieved.

Mechanistic Insight: Electrophilic Aromatic Substitution

The nitration of aromatic compounds typically proceeds via the generation of a highly electrophilic nitronium ion (NO2+).[1] In the classic mixed-acid nitration, concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the nitronium ion.[1][8] The nitronium ion is then attacked by the electron-rich aromatic ring of 9,9-dimethylfluorene, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[9] Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitro-substituted product.[1]

Recent studies have shown that milder nitrating agents, such as copper(II) nitrate in acetic anhydride, can also be highly effective and offer excellent regioselectivity for the nitration of fluorene derivatives, providing high yields of the 2-nitro product.[3]

Recommended Protocol: Nitration using Copper(II) Nitrate

This method is advantageous due to its milder conditions and high yield of the desired mono-nitro product.[3]

Table 2: Reagents and Materials for Nitration

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 9,9-Dimethylfluorene | 194.27 | 5.0 g | 0.0257 | Starting material |

| Copper(II) Nitrate Trihydrate | 241.60 | 3.11 g | 0.0129 | Nitrating agent (0.5 equivalents) |

| Acetic Anhydride | 102.09 | 50 mL | - | Solvent and reagent |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Experimental Procedure:

-

In a 100 mL round-bottom flask, dissolve 9,9-dimethylfluorene (5.0 g, 0.0257 mol) in acetic anhydride (50 mL) with stirring at room temperature.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add copper(II) nitrate trihydrate (3.11 g, 0.0129 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into 200 mL of ice-water with vigorous stirring.

-

A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Dry the crude product in air.

-

Recrystallize the crude solid from hot ethanol to yield this compound as a yellow crystalline solid.[10]

-

Dry the purified product in a vacuum oven. A yield of approximately 91% can be expected.[3]

Characterization and Purity Assessment

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Melting Point: Pure 9,9-dimethylfluorene has a melting point of around 48-51°C. This compound has a reported melting point of approximately 103°C.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the chemical structure and the position of the nitro group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[12]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling Precautions

-

Methyl Iodide: is a toxic and volatile substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]

-

Strong Bases and Acids: Sodium hydroxide and concentrated acids are corrosive. Handle with care and wear appropriate PPE.

-

Nitration Reactions: Nitration reactions are exothermic and can be hazardous if not properly controlled. Maintain the recommended temperature and add reagents slowly.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of this compound. The alkylation of fluorene using phase-transfer catalysis offers a high-yield route to the 9,9-dimethylfluorene intermediate. Subsequent regioselective nitration under mild conditions with copper(II) nitrate provides the desired 2-nitro derivative in excellent yield. By adhering to the protocols and safety precautions outlined, researchers can successfully synthesize this valuable compound for further applications in materials science and drug discovery.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. kbr.com [kbr.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 11. WO1998019978A1 - Nitration process - Google Patents [patents.google.com]

- 12. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

An In-depth Technical Guide to 9,9-Dimethyl-2-nitro-9H-fluorene (CAS: 605644-46-0): Synthesis, Properties, and Applications in Research and Development

Introduction: The Strategic Importance of a Functionalized Fluorene Core

In the landscape of advanced organic intermediates, 9,9-Dimethyl-2-nitro-9H-fluorene stands out as a molecule of significant strategic value. Its architecture, featuring a rigid, polycyclic aromatic fluorene scaffold, is enhanced by two key functionalizations: geminal dimethyl groups at the C9 position and a nitro group at the C2 position. The fluorene core itself is a well-established photophore, prized for its inherent fluorescence and thermal stability, making it a cornerstone in materials science.[1] The dimethyl substitution at the C9 methylene bridge critically enhances this stability by preventing oxidation at this otherwise reactive site, thereby ensuring the integrity of the conjugated system in demanding applications.

The introduction of the nitro group, a potent electron-withdrawing moiety, transforms the molecule into a versatile building block. This functionalization not only modulates the electronic properties of the fluorene system but also serves as a reactive handle for extensive chemical derivatization. It is this combination of a stable, photoactive core with a versatile functional group that positions this compound as a pivotal intermediate for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, offering field-proven insights into its utilization in both materials science and medicinal chemistry.

Physicochemical Properties and Characterization

This compound is a yellow crystalline solid, a physical characteristic typical of many nitroaromatic compounds.[2] Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 605644-46-0 | [3] |

| Molecular Formula | C₁₅H₁₃NO₂ | [2][3] |

| Molecular Weight | 239.27 g/mol | [3][4] |

| Appearance | Yellow crystalline solid/powder | [2] |

| Melting Point | 103 °C | [4] |

| Boiling Point | 373 °C (Predicted) | [4] |

| Density | 1.204 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents | [2] |

| Purity | Typically ≥98% (Commercial Grade) | [2][4] |

Spectroscopic Profile (Anticipated)

Full structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, a competent chemist can anticipate the key features based on its structure:

-

¹H NMR: The spectrum should feature a sharp singlet around 1.5 ppm corresponding to the six equivalent protons of the two methyl groups at C9. The aromatic region (7.3-8.5 ppm) will display a complex pattern of seven protons. The protons ortho and para to the electron-withdrawing nitro group will be shifted downfield.

-

¹³C NMR: The spectrum will show a characteristic signal for the quaternary C9 carbon. Aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the nitro group (C2) being significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected. Strong asymmetric and symmetric stretching bands for the nitro group (N-O) should appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching from the aromatic rings and methyl groups will be observed around 3100-3000 cm⁻¹ and 2970 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z = 239.27, confirming the molecular weight.

Synthesis and Purification: A Guided Pathway

The most logical and industrially scalable synthesis of this compound involves a two-step process starting from fluorene. The causality behind this choice is clear: fluorene is a readily available feedstock, and the subsequent reactions—alkylation followed by nitration—are robust and well-understood transformations in organic chemistry.

Synthetic Workflow Rationale

-

Step 1: Alkylation of Fluorene. The acidic protons of the methylene bridge (C9) on fluorene are readily removed by a strong base. The resulting carbanion is a potent nucleophile that can be alkylated. Using a methylating agent installs the crucial gem-dimethyl groups. This step is foundational, as it imparts the aforementioned stability to the scaffold.[5]

-

Step 2: Electrophilic Nitration. With the stable 9,9-dimethylfluorene precursor in hand, an electrophilic aromatic substitution is performed.[6] The fluorene ring system is activated towards electrophiles, and nitration typically occurs at the C2 and C7 positions. Under controlled conditions, mono-nitration can be favored to yield the target compound.[7]

Diagram 1: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system based on established chemical principles for the synthesis of the precursor, 9,9-dimethylfluorene, followed by its nitration.[5][7]

Part A: Synthesis of 9,9-Dimethylfluorene (Precursor)

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add fluorene (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of fluorene).

-

Base Addition: Cool the stirred suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes. Causality: The strong base NaH is required to deprotonate the weakly acidic C9 protons of fluorene. DMF is a suitable polar aprotic solvent for this reaction.

-

Alkylation: After stirring for 1 hour at room temperature, add dimethyl carbonate (DMC, 2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 40 °C. Stir for 3-5 hours. Self-Validation: Reaction progress can be monitored by TLC, observing the disappearance of the fluorene spot.

-

Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 9,9-dimethylfluorene as a white solid.[6][8]

Part B: Nitration to this compound

-

Dissolution: In a separate flask, dissolve the purified 9,9-dimethylfluorene (1.0 eq) in glacial acetic acid.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 9,9-dimethylfluorene, maintaining the reaction temperature below 20 °C. Allow the reaction to stir at room temperature for 2-4 hours. Causality: The mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for this aromatic substitution.

-

Precipitation & Isolation: Pour the reaction mixture onto crushed ice. The yellow solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product. Self-Validation: Purity should be confirmed by melting point analysis and HPLC. Structure is confirmed by spectroscopic methods as outlined in Section 1.1.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for derivatization. The nitro group is not merely a modulator of electronic properties but a gateway to a vast array of other functional groups, most notably the amino group.

Key Transformation: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis.[9] This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then serve as a nucleophile, a base, or a precursor for diazonium salts. For drug development, this transformation is critical for introducing diversity and building pharmacologically relevant moieties like amides and sulfonamides.[10]

Diagram 2: Key derivatization pathways from the amino intermediate.

Detailed Protocol: Catalytic Reduction to 9,9-Dimethyl-9H-fluoren-2-amine

This protocol is adapted from highly reliable, field-proven methods for the reduction of aromatic nitro compounds.[9][11]

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

-

Reducing Agent: Warm the mixture to 50-60 °C. Add hydrazine hydrate (80% solution, 3-5 eq) dropwise. Causality: Hydrazine, in the presence of the Pd/C catalyst, generates diimide (N₂H₂) in situ, which is the active reducing species. This method avoids the need for high-pressure hydrogenation equipment.

-

Reaction Monitoring: An exothermic reaction and evolution of nitrogen gas should be observed. The reaction is typically complete within 1-2 hours, which can be confirmed by the disappearance of the yellow color and verified by TLC analysis.

-

Catalyst Removal: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol. Self-Validation: A colorless filtrate indicates complete reduction.

-

Isolation: Concentrate the combined filtrates under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to yield 9,9-Dimethyl-9H-fluoren-2-amine.

Applications and Future Directions

The unique structural and electronic features of this compound and its derivatives make them valuable in high-technology sectors.

Materials Science & Optoelectronics

Fluorene-based polymers are workhorse materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission.[1][12] The rigid, planar structure of the fluorene core facilitates efficient charge transport and provides high photoluminescence quantum yields.[13]

-

OLED Intermediates: this compound serves as a key building block. The nitro group can be used to create donor-pi-acceptor (D-π-A) structures, which are essential for tuning the emission color and efficiency of OLED materials.[14] The reduction to an amine allows for its incorporation into polymer backbones or as a precursor for other functional emitters.[15][16]

-

Advanced Polymers: The derivatization potential allows for the synthesis of polymers with specific optical properties for applications in organic photovoltaics (OPVs) and sensors.[4]

Drug Discovery and Medicinal Chemistry

The fluorene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][17][18]

-

Scaffold for Novel Therapeutics: this compound provides a robust starting point for creating libraries of novel compounds. The key nitro-to-amine reduction opens the door to a wide range of synthetic modifications.[10]

-

Bioactive Nitro Compounds: The nitroaromatic moiety itself is present in many approved drugs and is known to exhibit a wide spectrum of biological activities.[19] While often associated with toxicity, the nitro group can be a critical pharmacophore, often acting as a bio-reductive "warhead" in hypoxic environments like solid tumors.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound and related compounds require careful handling.

-

General Precautions: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

-

Toxicity Profile: Nitroaromatic compounds as a class are considered hazardous and can exhibit toxicity.[20][21] Overexposure may lead to health issues.[22]

-

Analogue Hazard Warning: The parent compound, 2-nitrofluorene (without the dimethyl groups), is classified as possibly carcinogenic to humans (Group 2B) by the IARC and is a known mutagen.[23][24][25] The biological activity of nitroaromatics is often initiated by the metabolic reduction of the nitro group.[19][23] Given this, this compound should be handled with the same level of caution as a potential carcinogen and mutagen until proven otherwise.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its stable, photoactive core, combined with the synthetic flexibility offered by the nitro group, provides researchers with a powerful tool for constructing complex and functional molecules. From next-generation OLED displays to novel therapeutic agents, the derivatives of this compound hold significant promise. This guide has outlined the fundamental properties, a robust synthetic pathway, and key transformations that empower scientists to unlock the full potential of this valuable molecular scaffold.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 3. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]

- 5. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 6. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 9,9-Dimethylfluorene | 4569-45-3 | TCI AMERICA [tcichemicals.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. ossila.com [ossila.com]

- 15. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Environmental toxicity risk evaluation of nitroaromatic compounds: Machine learning driven binary/multiple classification and design of safe alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. publications.iarc.who.int [publications.iarc.who.int]

- 25. aniara.com [aniara.com]

An In-depth Technical Guide on the Solubility of 9,9-Dimethyl-2-nitro-9H-fluorene in Organic Solvents

Introduction

9,9-Dimethyl-2-nitro-9H-fluorene is a substituted fluorene derivative characterized by a nitro group at the 2-position and two methyl groups at the 9-position of the fluorene core. This yellow crystalline solid is a key intermediate in the synthesis of various organic materials.[1] Its applications span from the development of organic light-emitting diodes (OLEDs) to its use as a fluorescent dye in biomedical research.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes.

Theoretical Framework: Factors Influencing Solubility

The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] For this compound, several key factors come into play:

-

Molecular Structure and Polarity: The fluorene backbone is a large, nonpolar aromatic system. The introduction of a nitro group (-NO2) at the 2-position introduces a significant dipole moment, increasing the polarity of the molecule. The two methyl groups at the 9-position are nonpolar. The overall molecule can be considered moderately polar.

-

Solvent Polarity: The solubility of this compound will be highest in organic solvents with a similar polarity. Solvents that can engage in dipole-dipole interactions with the nitro group will be particularly effective.

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

Hydrogen Bonding: this compound is not a hydrogen bond donor. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents capable of hydrogen bonding, although this is likely to be limited by the large nonpolar fluorene core.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Figure 1: Key factors influencing the solubility of this compound.

Qualitative Solubility of this compound

Based on available safety and technical data sheets, this compound is described as being "soluble in organic solvents". This general statement suggests that it is likely to dissolve in a range of common laboratory solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | [1] |

| Molecular Formula | C15H13NO2 | [4] |

| Molecular Weight | 239.27 g/mol | [4] |

| Melting Point | 103 °C | [5] |

| Boiling Point | 373.1±21.0 °C at 760 mmHg | [1] |

Given its moderately polar nature, it is anticipated to have good solubility in solvents such as:

-

Chlorinated solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Ketones: Acetone, Methyl ethyl ketone

-

Esters: Ethyl acetate

-

Aromatic hydrocarbons: Toluene, Xylene

Its solubility is expected to be lower in highly polar, protic solvents like methanol and ethanol, and very low in nonpolar aliphatic hydrocarbons such as hexane and heptane. It is considered insoluble in water.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of specific solubility data, the following detailed protocol outlines the widely accepted isothermal shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. An excess is crucial to ensure a saturated solution is formed.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

-

Inject the calibration standards and the diluted sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Create a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Figure 2: Experimental workflow for the quantitative determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a strong theoretical understanding of its chemical structure allows for reliable qualitative predictions. The compound's moderate polarity, stemming from the nitro group on the large nonpolar fluorene backbone, suggests good solubility in a range of common organic solvents such as chlorinated hydrocarbons, ethers, and ketones. For applications requiring precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust and accurate approach for in-house determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in their scientific endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 9,9-Dimethyl-2-nitro-9H-fluorene

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 9,9-Dimethyl-2-nitro-9H-fluorene (C₁₅H₁₃NO₂). Designed for researchers and professionals in drug development and materials science, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. It offers in-depth analysis, validated experimental protocols, and the scientific rationale behind the interpretation of the spectral data.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The key structural features influencing its spectroscopic signature are:

-

A rigid, planar fluorene backbone: This aromatic system dictates the chemical environment of the protons and carbons, giving rise to characteristic signals in NMR and IR spectroscopy.

-

Two methyl groups at the C9 position: These groups prevent oxidation at this benzylic position, enhancing molecular stability.[1] They provide a distinct singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR and IR spectra.

-

An electron-withdrawing nitro (-NO₂) group at the C2 position: This group significantly influences the electronic distribution within the aromatic system, causing deshielding of nearby protons and carbons, which is observable in NMR. It also possesses strong, characteristic stretching vibrations in the IR spectrum.[2][3]

The molecular structure and numbering system are depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra for this compound are based on established substituent effects and data from analogous compounds like fluorene and its derivatives.[4][5][6]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The electron-withdrawing nitro group strongly deshields adjacent protons (H1, H3). Protons on the unsubstituted ring are expected at more upfield positions, similar to those in 9,9-dimethylfluorene.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3 - 8.4 | d | 1H | H1 | Deshielded by adjacent -NO₂ group. |

| ~ 8.1 - 8.2 | dd | 1H | H3 | Deshielded by -NO₂ group. |

| ~ 7.8 - 7.9 | d | 1H | H4 | Peri-effect from C9, deshielded. |

| ~ 7.6 - 7.7 | d | 1H | H8 | Standard aromatic proton. |

| ~ 7.3 - 7.5 | m | 3H | H5, H6, H7 | Overlapping signals from the unsubstituted ring. |

| 1.5 - 1.6 | s | 6H | C9-(CH ₃)₂ | Equivalent methyl protons, singlet. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon atoms of the nitro-substituted ring are significantly affected. C2, directly attached to the nitro group, will be shifted downfield, while other carbons in that ring will also show shifts due to resonance and inductive effects. Carbons of the unsubstituted ring will have chemical shifts closer to those of 9,9-dimethylfluorene.[8]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 152 | C9a / C4b | Quaternary carbons at ring junctions. |

| ~ 148 - 150 | C2 | Attached to electron-withdrawing -NO₂ group. |

| ~ 140 - 145 | C4a / C8a | Quaternary carbons at ring junctions. |

| ~ 128 - 130 | C5, C8 | Aromatic CH. |

| ~ 125 - 127 | C1, C6 | Aromatic CH. |

| ~ 120 - 123 | C3, C4, C7 | Aromatic CH. |

| ~ 47 - 48 | C9 | Quaternary sp³ carbon. |

| ~ 27 - 28 | C9-(C H₃)₂ | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. The presence of the aromatic rings and the nitro group will dominate the spectrum of this compound.

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform an ATR correction and present the data as a transmittance or absorbance spectrum.

Predicted IR Absorption Data

The predicted data is based on the well-established characteristic absorption frequencies for aromatic nitro compounds.[9][10] Conjugation with the aromatic ring typically shifts the N-O stretching bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |

| ~ 1600, ~1480 | Medium | C=C Stretch | Aromatic Ring Skeletal |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Aromatic Nitro |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Aromatic Nitro |

| 1465 | Medium | C-H Bend (asymmetric) | Methyl (CH₃) |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic C-H |

The two most prominent and diagnostic peaks will be the strong N-O stretching bands, which are a definitive indicator of the nitro group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation

The molecular weight of C₁₅H₁₃NO₂ is 239.27 g/mol .[11] The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 239. The fragmentation pattern will be influenced by the stability of the fluorenyl cation system and the lability of the nitro and methyl groups. The fragmentation of the parent fluorene molecule often involves the loss of hydrogen or acetylene units.[12]

| m/z | Proposed Fragment | Formula | Rationale |

| 239 | [M]⁺ | [C₁₅H₁₃NO₂]⁺ | Molecular Ion |

| 224 | [M - CH₃]⁺ | [C₁₄H₁₀NO₂]⁺ | Loss of a methyl radical. |

| 193 | [M - NO₂]⁺ | [C₁₅H₁₃]⁺ | Loss of a nitro radical. |

| 178 | [M - NO₂ - CH₃]⁺ | [C₁₄H₁₀]⁺ | Loss of a nitro radical followed by a methyl radical. |

| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Fluorenyl cation, from loss of both methyls and the nitro group. |

digraph "Fragmentation_Pathway" { graph [splines=true]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124"];M [label="[M]⁺\nm/z = 239"]; M_Me [label="[M - CH₃]⁺\nm/z = 224"]; M_NO2 [label="[M - NO₂]⁺\nm/z = 193"]; M_NO2_Me [label="[M - NO₂ - CH₃]⁺\nm/z = 178"]; Fluorenyl [label="[C₁₃H₉]⁺\nm/z = 165"];

M -> M_Me [label="- •CH₃"]; M -> M_NO2 [label="- •NO₂"]; M_NO2 -> M_NO2_Me [label="- •CH₃"]; M_Me -> M_NO2_Me [label="- •NO₂"]; M_NO2_Me -> Fluorenyl [label="- •CH₃"]; }

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for these analyses. The ¹H and ¹³C NMR spectra will elucidate the detailed carbon-hydrogen structure, with the nitro group causing significant downfield shifts. The IR spectrum is distinguished by two strong, characteristic bands for the N-O stretches, confirming the presence of the nitro functional group. Finally, mass spectrometry will confirm the molecular weight and reveal a fragmentation pattern dominated by the loss of the methyl and nitro substituents. These validated protocols and detailed interpretations serve as a reliable resource for researchers working with this and related fluorene derivatives.

References

- 1. 9,9-Dimethyl-9H-fluorene-2-carbaldehyde|CAS 948300-71-8 [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]

- 6. bmse000524 Fluorene at BMRB [bmrb.io]

- 7. 9,9-Dimethylfluorene(4569-45-3) 1H NMR [m.chemicalbook.com]

- 8. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. docsity.com [docsity.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 9,9-Dimethyl-2-nitro-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformation of 9,9-Dimethyl-2-nitro-9H-fluorene, a significant organic compound with applications in materials science and as a pharmaceutical intermediate.[1] This document delves into the synthesis, spectroscopic signature, and conformational properties of this molecule, offering insights grounded in established scientific principles and available data.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a fundamental building block in the design of a wide array of functional organic materials. Its rigid and planar structure, coupled with its rich electron system, imparts desirable photophysical and electronic properties. The derivatization of the fluorene core, particularly at the C-9 and C-2 positions, allows for the fine-tuning of these properties, making fluorene derivatives valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and pharmacologically active agents. The introduction of dimethyl groups at the C-9 position enhances solubility and prevents intermolecular aggregation, while the nitro group at the C-2 position acts as a strong electron-withdrawing group, significantly influencing the molecule's electronic and conformational landscape.

Molecular Structure and Properties

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 605644-46-0[2] |

| Molecular Formula | C₁₅H₁₃NO₂[2] |

| Molecular Weight | 239.27 g/mol [2] |

| Appearance | Yellow crystalline solid[1][3] |

| Melting Point | 103 °C[1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the electrophilic nitration of 9,9-dimethylfluorene. This method leverages the reactivity of the fluorene nucleus towards nitrating agents.

Experimental Protocol: Nitration of 9,9-Dimethylfluorene

This protocol is based on established methods for the nitration of aromatic compounds and fluorene derivatives.

Materials:

-

9,9-Dimethylfluorene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Ice Bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Purification apparatus (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,9-dimethylfluorene in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the stirred solution. The addition should be dropwise to control the exothermic reaction and prevent over-nitration.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified duration to ensure complete conversion.

-

Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a yellow crystalline solid.[3]

Causality of Experimental Choices:

-

Low Temperature: The nitration of activated aromatic rings like fluorene is a highly exothermic and rapid reaction. Maintaining a low temperature is crucial to prevent the formation of dinitro and other over-nitrated byproducts, thus ensuring the regioselective synthesis of the 2-nitro isomer.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Recrystallization: This purification technique is essential for removing any unreacted starting material and isomeric impurities, leading to a high-purity final product.

A less commonly cited method involves the ketocondensation reaction of 2-nitroacetophenone and 4-methylacetophenone under alkaline conditions.[3][4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The protons on the nitrated aromatic ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The two methyl groups at the C-9 position should appear as a sharp singlet, integrating to six protons.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the nitro group (C-2) will be significantly deshielded. The quaternary carbon at C-9 and the carbons of the two methyl groups will also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

Asymmetric and Symmetric NO₂ Stretching: Strong absorption bands characteristic of the nitro group are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Vibrations for the methyl groups will also be present.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is dictated by the π-π* electronic transitions within the conjugated fluorene system. The presence of the nitro group is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 9,9-dimethylfluorene, indicating a smaller HOMO-LUMO energy gap.

Molecular Conformation and Computational Analysis

The conformation of this compound is largely defined by the geometry of the fluorene core and the orientation of its substituents.

The Fluorene Core

The fluorene ring system is known to be nearly planar. X-ray diffraction studies of various fluorene derivatives consistently show a high degree of planarity in the tricyclic core.[5]

Orientation of the Substituents

-

Dimethyl Groups: The two methyl groups at the C-9 position are tetrahedrally oriented.

-

Nitro Group: The nitro group at the C-2 position is expected to be coplanar with the aromatic ring to maximize π-conjugation.

Computational Modeling

In the absence of a definitive crystal structure for this compound, computational chemistry provides a powerful tool for predicting its three-dimensional structure and conformational preferences. Density Functional Theory (DFT) calculations, a common method for such investigations, can be employed to optimize the molecular geometry and calculate key structural parameters.

Workflow for Computational Analysis:

Caption: A typical workflow for the computational analysis of molecular conformation and properties.

Applications and Future Directions

This compound serves as a crucial intermediate in the synthesis of more complex functional molecules.[6]

-

Organic Electronics: The electron-withdrawing nature of the nitro group makes this compound and its derivatives interesting for applications in n-type organic semiconductors and as building blocks for materials with tailored electronic properties for use in OLEDs.[1]

-

Pharmaceuticals: The fluorene scaffold is present in various biologically active compounds. The 2-nitro-9,9-dimethylfluorene core can be a starting point for the synthesis of novel drug candidates.[1]

-

Fluorescent Dyes: The extended π-system of the fluorene core, modulated by the nitro group, can be exploited in the design of fluorescent probes for various applications.[1]

Future research will likely focus on the synthesis of novel derivatives of this compound with enhanced properties for specific applications. The determination of its single-crystal X-ray structure would provide definitive experimental evidence of its solid-state conformation and packing, which is crucial for understanding its properties in solid-state devices.

References

- 1. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]

- 2. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]

The Strategic Role of 9,9-Dimethyl-2-nitro-9H-fluorene in Advanced Materials Science

An In-depth Technical Guide for Researchers and Materials Scientists

The fluorene scaffold, a rigid and planar aromatic system, has long been a cornerstone in the development of high-performance organic materials. The introduction of specific functional groups onto this core structure allows for the fine-tuning of its electronic and photophysical properties, opening doors to a wide array of applications. Among the myriad of fluorene derivatives, 9,9-Dimethyl-2-nitro-9H-fluorene stands out as a pivotal precursor, a versatile building block that enables the synthesis of sophisticated materials for organic electronics, nonlinear optics, and advanced polymer systems. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering insights for researchers and professionals in the field of materials science.

Fundamental Properties and Synthesis

This compound is a yellow crystalline solid soluble in common organic solvents.[1] The gem-dimethyl substitution at the C9 position is a key structural feature, enhancing the solubility and processability of its derivatives while preventing unwanted oxidation at this position, thereby increasing the stability of the resulting materials.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | ~103 °C | [3] |

| Solubility | Soluble in organic solvents | [1] |

The synthesis of this compound is typically achieved through the electrophilic nitration of 9,9-dimethylfluorene. This reaction requires careful control of conditions to ensure selective nitration at the C2 position.

Experimental Protocol: Synthesis of this compound (Adapted from general nitration procedures)

Materials:

-

9,9-Dimethylfluorene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Suitable Solvent (e.g., glacial acetic acid)

Procedure:

-

Dissolve 9,9-dimethylfluorene in a suitable solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the fluorene solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography.

-

Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water until neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.[4]

Caption: Synthetic pathway for this compound.

A Key Intermediate for Nonlinear Optical (NLO) Materials

One of the most significant applications of this compound is its role as a precursor in the synthesis of "push-pull" chromophores for second-order nonlinear optics.[5] The nitro group serves as a potent electron-accepting moiety. By chemically reducing the nitro group to an amine, and subsequently modifying it to an electron-donating group, a classic donor-π-acceptor (D-π-A) architecture can be constructed, which is a prerequisite for high molecular hyperpolarizability (β), the microscopic origin of the NLO effect.[5]

The synthesis of these NLO chromophores often involves a multi-step process that begins with the functionalization of the this compound core, followed by the reduction of the nitro group and the introduction of a donor group.

Synthetic Workflow: From Nitrofluorene to NLO Chromophores

Caption: General synthetic workflow for NLO chromophores.

A notable example involves the synthesis of chromophores where a dimethylamino group acts as the donor and various moieties like dicyanovinyl or cyanostilbene serve as the acceptor.[5] These materials have demonstrated significant first hyperpolarizability values, making them promising candidates for applications in optical switching, data storage, and telecommunications.[5]

Table 2: Photophysical and Electrochemical Data for a Representative NLO Chromophore Derived from this compound

| Chromophore | λmax (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |

| SS4 | 468 | -5.12 | -2.71 | 2.41 | [6] |

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The versatility of the fluorene scaffold makes it a prime candidate for the development of materials for OLEDs.[2] Derivatives of this compound, particularly those where the nitro group is converted to an amino group, are excellent precursors for hole-transporting materials (HTMs).[6] The amino group can be further functionalized with aromatic amines to create molecules with appropriate HOMO energy levels for efficient hole injection and transport from the anode to the emissive layer.

A study on fluorenyl-based HTMs demonstrated that a derivative, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), exhibited superior performance compared to the standard HTM, TPD.[6] An OLED device incorporating 2M-DDF as the HTM with an Alq₃ emitter achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m².[6]

OLED Device Architecture and Performance

Caption: A typical OLED device architecture.

Furthermore, the rigid and bulky nature of the 9,9-dimethylfluorene core helps in forming stable amorphous films, which is crucial for the longevity and efficiency of OLED devices.

Precursors for Advanced Polymer Systems

The functionalizable nature of this compound also makes it an attractive monomer for the synthesis of advanced polymers.[3] The nitro group can be converted to other functionalities, such as amines or halides, which can then participate in various polymerization reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the incorporation of the stable and electronically active fluorene unit into the backbone of conjugated polymers.

These polyfluorene derivatives are being explored for a range of applications, including as the active layer in polymer light-emitting diodes (PLEDs) and as hole-transporting layers in perovskite solar cells.[7][8] For instance, a novel electroluminescent polymer, poly[2,7-bis(4-hexylthienyl)-9,9-dihexylfluorene], has been synthesized and shown to be an efficient green emitter.[9] While this example uses a dihexyl-substituted fluorene, the synthetic strategies are applicable to dimethyl-substituted analogs.

The incorporation of the fluorene unit into the polymer backbone imparts desirable properties such as high photoluminescence quantum yield, good thermal stability, and excellent charge carrier mobility.[10]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for the design and synthesis of a new generation of advanced materials. Its unique combination of a stable, rigid core, solubilizing alkyl groups, and a versatile nitro functionality makes it an invaluable tool for materials scientists. The demonstrated applications in nonlinear optics and as a precursor for high-performance hole-transporting materials in OLEDs are just the beginning.

Future research is likely to focus on the development of novel electroluminescent polymers and host materials for phosphorescent OLEDs derived from this versatile building block. The ability to fine-tune the electronic properties through chemical modification will continue to drive innovation in organic electronics and photonics. As the demand for more efficient and stable organic electronic devices grows, the importance of well-designed molecular building blocks like this compound will only increase.

References

- 1. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]

- 4. Buy 9-Nitro-9H-fluorene (EVT-1655728) | 14544-96-8 [evitachem.com]

- 5. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis and characterization of an efficient green electroluminescent conjugated polymer: poly[2,7-bis(4-hexylthienyl)-9,9-dihexylfluorene] - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Health and Safety Guide for 9,9-Dimethyl-2-nitro-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations for 9,9-Dimethyl-2-nitro-9H-fluorene. In the absence of extensive direct toxicological data for this specific compound, this document synthesizes information from structurally related nitroaromatic compounds, particularly 2-nitrofluorene, to establish a robust framework for risk assessment and safe handling. The guide delves into the physicochemical properties, potential toxicological profile, recommended exposure controls, and detailed experimental protocols for safety evaluation. By understanding the mechanistic underpinnings of nitroaromatic toxicity, researchers can implement informed safety measures to mitigate potential risks in the laboratory and during drug development.

Introduction: The Compound in Context

This compound is a yellow crystalline solid with a molecular weight of 239.27 g/mol .[1][2][3] It is soluble in organic solvents and stable under acidic conditions.[1][4] Its primary applications are in the field of optoelectronics as a material for organic light-emitting diodes (OLEDs) and as a fluorescent dye in biomedical research.[1][3][4] While its utility is clear, the presence of the nitroaromatic functional group necessitates a thorough evaluation of its potential health and safety hazards. Nitroaromatic compounds as a class are known for their potential toxicity, including mutagenicity and carcinogenicity, which are often linked to the metabolic reduction of the nitro group.[1][2][5][6][7]

Physicochemical Properties and Their Safety Implications

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling.

| Property | Value | Source | Safety Implication |

| Appearance | Yellow crystalline solid/powder | [1][2][4] | Airborne dust can be an inhalation hazard. |

| Molecular Formula | C15H13NO2 | [1][2][8] | |

| Molecular Weight | 239.27 g/mol | [2][3] | |

| Melting Point | 103 °C | [3][4] | Relatively low melting point; heating can increase vaporization. |

| Boiling Point | 373.1±21.0 °C at 760 mmHg | [3][4] | High boiling point suggests low volatility at room temperature. |

| Solubility | Soluble in organic solvents | [1][4] | In case of skin contact, organic solvents can enhance absorption. |

| Storage | Store in a cool, dry, well-ventilated place. | [1][2] | Prevents degradation and potential formation of hazardous byproducts. |

The Toxicological Profile: A Read-Across Approach

The Mechanism of Nitroaromatic Toxicity

The toxicity of many nitroaromatic compounds is not inherent to the parent molecule but arises from its metabolic activation.[1][5] This process, primarily occurring in the liver and by intestinal microflora, involves the reduction of the nitro group to form reactive intermediates.[6]

Caption: Metabolic activation of nitroaromatic compounds.

The key steps in this pathway are:

-

Nitroreduction: The nitro group (NO2) is reduced to a nitroso (NO) and then to a hydroxylamino (NHOH) group by enzymes such as cytochrome P450 reductases.[1][10]

-

Formation of Reactive Intermediates: The N-hydroxylamine derivative is a highly reactive electrophile.

-

DNA Adduct Formation: This reactive intermediate can covalently bind to DNA, forming DNA adducts.

-

Genotoxicity: These DNA adducts can lead to mutations during DNA replication, which is the initiating event in chemical carcinogenesis.[6][7]

Given the structural similarity, it is prudent to assume that this compound could undergo a similar metabolic activation pathway.

Potential Health Effects

Based on the known hazards of 2-nitrofluorene and other nitroaromatic compounds, the following health effects should be considered potential risks:

-

Mutagenicity: 2-Nitrofluorene is a known mutagen in bacterial and mammalian cells.[1] It is likely that this compound also possesses mutagenic potential.

-

Carcinogenicity: Several nitroaromatic compounds are recognized as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program.[1] The carcinogenic potential of this compound should be assumed until proven otherwise.

-

Acute Toxicity: While specific LD50 values are not available for this compound, nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[11]

-

Skin and Eye Irritation: As with many chemical powders, direct contact may cause skin and eye irritation.[2][12]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[12]

Environmental Hazards

Nitroaromatic compounds can be toxic to aquatic life with long-lasting effects.[7][12] Therefore, release into the environment must be strictly avoided.

Safe Handling and Exposure Controls

A proactive and cautious approach is essential when working with this compound.

Engineering Controls

-

Ventilation: All handling of the solid and solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

-

Containment: Use appropriate containment measures to prevent the generation and spread of dust.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[2][5]

-

Respiratory Protection: If there is a potential for inhalation of dust, a NIOSH-approved respirator should be used.[12]

Hygiene Practices

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Contaminated clothing should be removed and laundered before reuse.

Emergency Procedures

-

In case of skin contact: Immediately wash off with soap and plenty of water.[2]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[5][12]

Experimental Protocols for Safety Assessment

For novel compounds like this compound, a battery of in vitro tests is recommended to assess its toxicological profile. These assays can provide crucial data for a more informed risk assessment.

Workflow for In Vitro Genotoxicity Testing

Caption: A typical workflow for in vitro genotoxicity assessment.

Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This test is widely used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[13]

Methodology:

-

Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or TA102.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from the liver of induced rodents) to mimic mammalian metabolism.[13]

-

Dose Selection: Based on a preliminary cytotoxicity assay, select at least five different concentrations of this compound.

-

Exposure: Mix the test compound, bacterial culture, and either S9 mix or a buffer on a top agar. Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants, typically at least a two-fold increase over the negative control, is considered a positive result.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6).

-

Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should induce approximately 50-60% cytotoxicity.[13]

-

Treatment: Expose the cells to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to block cell division at the binucleate stage.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Recommendations

While this compound is a valuable compound in materials science and biomedical research, its structural classification as a nitroaromatic compound warrants a high degree of caution. The potential for metabolic activation to form genotoxic intermediates necessitates stringent adherence to safe handling protocols. Researchers must assume that this compound is potentially mutagenic and carcinogenic and implement all appropriate engineering controls and personal protective equipment. It is strongly recommended that in vitro toxicological assays, as outlined in this guide, be conducted to generate specific safety data for this compound. This will enable a more accurate risk assessment and ensure the safety of all personnel involved in its handling and application.

References

- 1. pubs.acs.org [pubs.acs.org]